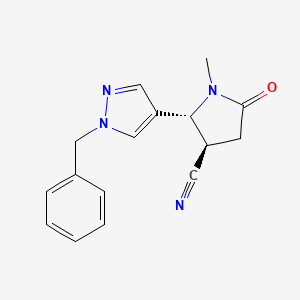
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid” consists of a prop-2-enoic acid group attached to a 4-ethoxy-3-methylphenyl group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid” is a powder at room temperature . It has a molecular weight of 206.24 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.Scientific Research Applications
Structural and Spectroscopic Analysis
- X-ray Crystallography and Spectroscopy : The related compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography and spectroscopic methods. This includes the analysis of intramolecular and intermolecular interactions, which are crucial for understanding the structural stability of these compounds (Venkatesan et al., 2016).
Synthesis and Chemical Properties
- Synthesis Techniques : Various synthesis methods for related compounds have been explored, such as the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid and 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, which provide insights into chemical reactions and purification techniques relevant to the compound of interest (Kotteswaran et al., 2016); (Mi, 2006).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Activity : A study on the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid revealed significant NLO activity. This highlights the potential of similar compounds, including 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, in the field of photonics and optoelectronics (Venkatesan et al., 2016).
Pharmaceutical Building Blocks
- Luminescent Molecular Crystals : Compounds like (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, structurally related to 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, have been used to synthesize stable luminescent molecular crystals. Such applications suggest potential use in pharmaceuticals and materials science (Zhestkij et al., 2021).
Catalysis and Reaction Studies
- Palladium-Catalysed Cross-Coupling : The synthesis of 3,3-disubstituted prop-2-enoic acids, including those similar to 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid, via palladium-catalysed cross-coupling, demonstrates the compound's relevance in organic synthesis and catalysis (Abarbri et al., 2002).
Enzymatic Hydrolysis and Pharmacology
- Enantioselective Enzymatic Hydrolysis : The process development for the enzymatic hydrolysis of related compounds, such as S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate, provides insights into the synthesis of pharmaceutical intermediates (Deussen et al., 2003).
Safety And Hazards
The safety data sheet (SDS) for “3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid” indicates that it is a warning substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is recommended to avoid formation of dust and aerosols, and to ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAIGBPUJFOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91943172 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)









